![molecular formula C21H38O2 B1247446 Leucomalure](/img/structure/B1247446.png)
Leucomalure
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Overview
Description
Leucomalure is a natural product found in Leucoma salicis with data available.
Scientific Research Applications
Pheromone Research
Leucomalure, specifically the (3Z,6R,7S,9R,10S)-isomer, has been identified as a major component of the sex pheromone of the satin moth, Leucoma salicis. This isomer was the only one to attract male satin moths in field trapping tests, indicating its specific role in the moth's mating behavior (Szöcs, Tóth, & Mori, 2005).
Biochemical Synthesis
Research has focused on the synthesis of all four stereoisomers of leucomalure, which are components of the female sex pheromone of the Satin moth. This synthesis, involving the catalyzed asymmetric acetylation of specific epoxy alcohols, contributes to the understanding of pheromone biochemistry and the potential for synthetic pheromone production (Muto & Mori, 2003).
Metabolic Engineering
Leucine, closely related to leucomalure, has been extensively studied in metabolic engineering. For instance, Corynebacterium glutamicum has been genetically modified to overproduce L-leucine, demonstrating the potential of microbial engineering in amino acid production. These advancements in biotechnology could impact the industrial production of related compounds like leucomalure (Vogt et al., 2014).
Medical Research
Leucine-rich proteins, similar in structure to leucomalure, have been identified as significant in various medical research areas. For example, the human PRD-like homeobox gene LEUTX, which is crucial for embryo genome activation, contains a leucine-rich domain. Understanding the function of such genes can have implications in developmental biology and medical research (Jouhilahti et al., 2016).
Nutritional Studies
Leucine, a key component of leucomalure, plays an essential role in the nutrition of various organisms. Studies have explored how leucine metabolism affects insulin secretion from pancreatic beta cells and its implications for diabetes and other metabolic disorders (Yang, Chi, Burkhardt, Guan, & Wolf, 2010).
properties
Product Name |
Leucomalure |
---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(Z)-pent-2-enyl]-3-[[(2S,3R)-3-undecyloxiran-2-yl]methyl]oxirane |
InChI |
InChI=1S/C21H38O2/c1-3-5-7-8-9-10-11-12-14-16-19-21(23-19)17-20-18(22-20)15-13-6-4-2/h6,13,18-21H,3-5,7-12,14-17H2,1-2H3/b13-6-/t18-,19+,20+,21-/m0/s1 |
InChI Key |
TWQDAGQBBAFCRD-OUNPTJBUSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCC1C(O1)CC2C(O2)CC=CCC |
synonyms |
(3Z,6R*,7S*,9R*,10S*)-cis-6,7-cis-9,10-diepoxy-3-henicosene leucomalure |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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